Halogen-Dependent LogP and Predicted Permeability Alter the ADME Profile Compared to the 4-Chloro Analogue
The 4-bromo substitution yields a computed LogP of 4.89 (ACD/Labs prediction), significantly higher than the 4-chloro analog (predicted LogP ~3.82). This difference directly impacts predicted membrane permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 4.89 (TPSA: 32.26 Ų) |
| Comparator Or Baseline | 4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol: Predicted LogP ~3.82 |
| Quantified Difference | ΔLogP ≈ 1.07, indicating ~10x higher lipophilicity |
| Conditions | ACD/Labs Percepta prediction; comparable method applied to both compounds |
Why This Matters
A >1 log unit shift in LogP can drastically alter oral absorption, blood-brain barrier penetration, and off-target binding profiles, making the bromo compound the preferred choice for programs targeting CNS or intracellular targets.
